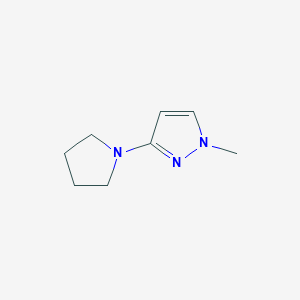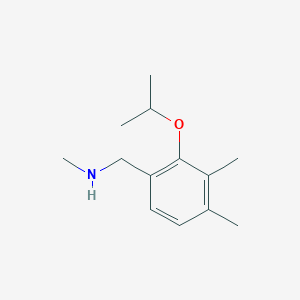
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an isopropoxy group, two methyl groups on the phenyl ring, and a methylmethanamine group
Preparation Methods
The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
Scientific Research Applications
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It helps in understanding the mechanisms of action of various biological processes.
Medicine: In medicine, it has potential applications in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-(2-Isopropoxy-3,4-dimethylphenyl)boronic acid and 1-(2-Isopropoxy-3,4-dimethylphenyl)(methyl)sulfane
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure allows it to interact with different molecular targets compared to its analogs.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3 |
InChI Key |
FJDUNNGSFVOBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


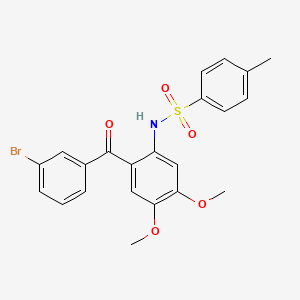
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
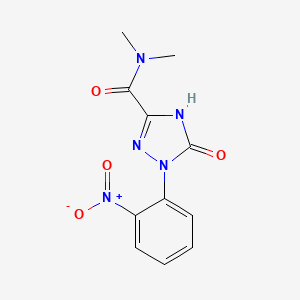
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
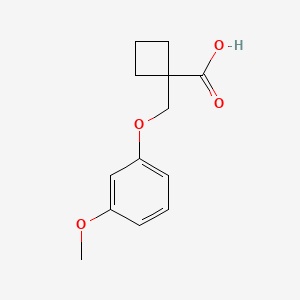

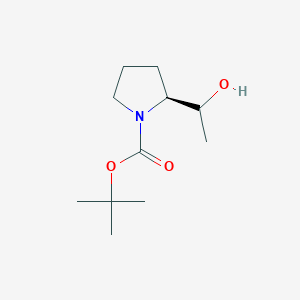
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
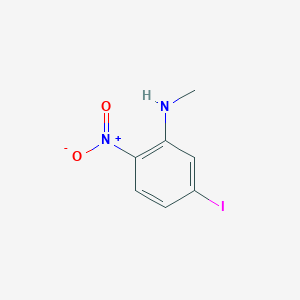
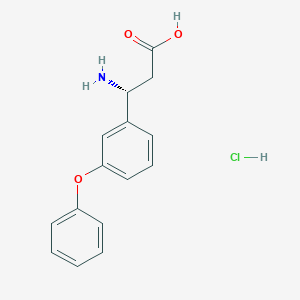

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
